molecular formula C10H7ClO2S B11881052 6-Chloro-3-methoxybenzo[b]thiophene-2-carbaldehyde

6-Chloro-3-methoxybenzo[b]thiophene-2-carbaldehyde

Cat. No.: B11881052
M. Wt: 226.68 g/mol
InChI Key: PBKAXLAZSUIKMT-UHFFFAOYSA-N
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Description

6-Chloro-3-methoxybenzo[b]thiophene-2-carbaldehyde is a chemical compound with the molecular formula C10H7ClO2S It is a derivative of benzo[b]thiophene, which is a sulfur-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-methoxybenzo[b]thiophene-2-carbaldehyde typically involves the chlorination and methoxylation of benzo[b]thiophene derivatives. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 6-position of the benzo[b]thiophene ring. The methoxylation can be achieved using methanol in the presence of a base like sodium methoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-methoxybenzo[b]thiophene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for methoxylation.

Major Products Formed

    Oxidation: 6-Chloro-3-methoxybenzo[b]thiophene-2-carboxylic acid.

    Reduction: 6-Chloro-3-methoxybenzo[b]thiophene-2-methanol.

    Substitution: Various substituted benzo[b]thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-3-methoxybenzo[b]thiophene-2-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-3-methoxybenzo[b]thiophene-2-carbaldehyde involves its interaction with specific molecular targets. For instance, its potential antimicrobial activity may be due to its ability to interfere with bacterial cell wall synthesis or protein function. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-6-methylbenzo[b]thiophene-2-carboxylic acid: Similar structure but with a methyl group instead of a methoxy group.

    6-Chloro-3-methylbenzo[b]thiophene-2-carboxylic acid: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

6-Chloro-3-methoxybenzo[b]thiophene-2-carbaldehyde is unique due to the presence of both a chlorine atom and a methoxy group on the benzo[b]thiophene ring

Properties

Molecular Formula

C10H7ClO2S

Molecular Weight

226.68 g/mol

IUPAC Name

6-chloro-3-methoxy-1-benzothiophene-2-carbaldehyde

InChI

InChI=1S/C10H7ClO2S/c1-13-10-7-3-2-6(11)4-8(7)14-9(10)5-12/h2-5H,1H3

InChI Key

PBKAXLAZSUIKMT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(SC2=C1C=CC(=C2)Cl)C=O

Origin of Product

United States

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